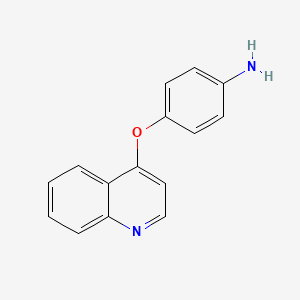

4-(Quinolin-4-yloxy)aniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-quinolin-4-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-11-5-7-12(8-6-11)18-15-9-10-17-14-4-2-1-3-13(14)15/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMHEXQDMAAWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863503-93-9 | |

| Record name | 4-(quinolin-4-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Quinolin 4 Yloxy Aniline and Its Derivatives

Established Synthetic Pathways for Quinoline (B57606) Ring Systems

The construction of the quinoline ring is a well-explored area of organic synthesis, with several named reactions providing reliable routes to this bicyclic heterocycle. These methods often begin with substituted anilines and employ various cyclization strategies to build the pyridine ring fused to the benzene (B151609) moiety. The choice of synthetic route is often dictated by the desired substitution pattern on the final quinoline product. For the synthesis of 4-(Quinolin-4-yloxy)aniline, methods that yield 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) are particularly valuable, as the hydroxyl group can be readily converted into a leaving group for subsequent nucleophilic substitution.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the preparation of 4-hydroxyquinoline derivatives. wikipedia.org This multi-step sequence begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. This initial step is followed by a thermally induced cyclization, saponification of the resulting ester, and finally, decarboxylation to yield the 4-hydroxyquinoline core. wikipedia.orgwikiwand.com

The mechanism initiates with a nucleophilic attack by the aniline's amino group on the malonic ester derivative, leading to the substitution of the ethoxy group. wikiwand.com The resulting anilidomethylenemalonic ester then undergoes a thermal 6-electron cyclization, which is an intramolecular aromatic substitution, to form the quinoline ring system. wikipedia.org Subsequent hydrolysis of the ester at the 3-position with a base, followed by acidification and heating, removes the carboxyl group to afford the final 4-hydroxyquinoline product. wikipedia.orgwikiwand.com This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikiwand.com

| Starting Aniline | Reagent | Conditions | Product | Ref |

| Aniline | Diethyl ethoxymethylenemalonate | 1. Heat; 2. NaOH (hydrolysis); 3. Heat (decarboxylation) | 4-Hydroxyquinoline | wikipedia.org |

| m-Chloroaniline | Diethyl ethoxymethylenemalonate | 1. Heat; 2. NaOH; 3. Heat | 7-Chloro-4-hydroxyquinoline | chemicalbook.com |

| 3-Nitroaniline | Diethyl ethoxymethylenemalonate | 1. Heat; 2. Reduction; 3. Hydrolysis | 7-Amino-4-hydroxyquinoline-3-carboxylic acid | acs.org |

Conrad-Limpach Condensation

The Conrad-Limpach synthesis is another cornerstone for the production of 4-hydroxyquinolines. wikipedia.org This method involves the condensation of anilines with β-ketoesters, such as ethyl acetoacetate. wikipedia.orgiipseries.org The reaction is highly temperature-dependent. At lower temperatures, the aniline attacks the keto group to form a β-aminoacrylate (kinetic product). At higher temperatures (around 250 °C), this intermediate undergoes cyclization to form the 4-hydroxyquinoline (thermodynamic product). wikipedia.orgsynarchive.com

The mechanism begins with the formation of a Schiff base, which then undergoes an electrocyclic ring-closing reaction. wikipedia.org This annulation step requires significant thermal energy to overcome the aromaticity of the aniline ring, hence the need for high temperatures. nih.gov The use of high-boiling inert solvents like mineral oil or diphenyl ether can significantly improve the yields of the cyclization step. wikipedia.orgmdpi.com The final product, 4-hydroxyquinoline, is often represented in its enol form but predominantly exists as the 4-quinolone tautomer. wikipedia.org

| Starting Aniline | β-Ketoester | Conditions | Product | Ref |

| Aniline | Ethyl acetoacetate | Heat (~250 °C) in mineral oil | 4-Hydroxy-2-methylquinoline | wikipedia.org |

| Substituted Anilines | Various β-ketoesters | High temperature (200-250 °C) | Substituted 4-hydroxyquinolines | mdpi.com |

| o-Nitroaniline | Dimethyl acetylenedicarboxylate | Heat | 4-Hydroxy-8-nitroquinoline-2-carboxylate | scribd.com |

Skraup Synthesis

The Skraup synthesis is one of the oldest and most direct methods for producing the parent quinoline ring. wikipedia.org The archetypal reaction involves heating aniline with glycerol, sulfuric acid, and a mild oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com Ferrous sulfate is often added to moderate the otherwise violent and exothermic reaction. wikipedia.org

The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orguop.edu.pk Aniline then undergoes a Michael-type addition to the acrolein intermediate. pharmaguideline.com The resulting adduct is cyclized under the acidic conditions, followed by dehydration and finally oxidation to yield the aromatic quinoline ring. uop.edu.pk The nitrobenzene used as the oxidizing agent is reduced to aniline, which can then participate in the reaction. uop.edu.pk While fundamental, this method primarily produces quinolines unsubstituted at the 2- and 4-positions, making it less direct for synthesizing the 4-hydroxyquinoline precursors needed for this compound. researchgate.net

| Aromatic Amine | Reagents | Conditions | Product | Ref |

| Aniline | Glycerol, H₂SO₄, Nitrobenzene | Heat, FeSO₄ | Quinoline | wikipedia.org |

| α-Naphthylamine | Glycerol, H₂SO₄, Oxidizing agent | Heat | Benzoquinoline | iipseries.org |

| 3-Aminopyridine | Glycerol, H₂SO₄, Oxidizing agent | Heat | 1,5-Naphthyridine | iipseries.org |

Friedländer Synthesis

The Friedländer synthesis is a versatile and straightforward method for producing substituted quinolines. nih.gov It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl). organic-chemistry.orgjk-sci.com

Two primary mechanisms are proposed. One involves an initial aldol condensation between the reactants, followed by cyclization and dehydration to form the quinoline. The alternative pathway begins with the formation of a Schiff base between the amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation and subsequent dehydration. wikipedia.org A wide range of catalysts, including Brønsted acids (toluenesulfonic acid), Lewis acids, and iodine, have been employed to promote this reaction. wikipedia.orgnih.gov

| 2-Aminoaryl Carbonyl | Methylene Compound | Catalyst/Conditions | Product | Ref |

| 2-Aminobenzaldehyde | Acetaldehyde | Sodium hydroxide | Quinoline | nih.gov |

| 2-Aminobenzaldehyde | Ketones | Acid or Base | 2-Substituted quinolines | pharmaguideline.com |

| 2-Aminoacetophenone | Ethyl acetoacetate | p-Toluenesulfonic acid / Microwave | Poly-substituted quinolines | organic-chemistry.org |

Knorr Quinoline Synthesis

The Knorr quinoline synthesis typically yields 2-hydroxyquinolines (2-quinolones) through the cyclization of β-ketoanilides in the presence of a strong acid, commonly sulfuric acid. iipseries.orgsynarchive.com The reaction involves the initial formation of a β-ketoanilide from an aniline and a β-ketoester at temperatures above 100°C. drugfuture.com This intermediate is then cyclized using a dehydrating acid. drugfuture.com

Interestingly, the reaction conditions can be tuned to favor the formation of 4-hydroxyquinolines as a competing product. wikipedia.org For example, the cyclization of benzoylacetanilide in a large excess of polyphosphoric acid (PPA) yields the 2-hydroxyquinoline, whereas using a smaller amount of PPA leads to the formation of the 4-hydroxyquinoline isomer. wikipedia.org This selectivity provides a potential, albeit less direct, route to the 4-hydroxyquinoline precursors required for the synthesis of the target molecule.

Combe's Quinoline Synthesis

The Combe's synthesis provides a route to 2,4-disubstituted quinolines. wikipedia.org The reaction involves the condensation of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org The initial step is the formation of an enamine intermediate from the aniline and one of the diketone's carbonyl groups. wikipedia.org

This enamine then undergoes an acid-catalyzed intramolecular electrophilic cyclization, which is the rate-determining step, followed by a dehydration step to yield the final substituted quinoline. wikipedia.org Concentrated sulfuric acid is a common catalyst for the ring closure. wikipedia.org The regioselectivity of the cyclization can be influenced by the steric effects of substituents on both the aniline and the β-diketone. wikipedia.org

| Aniline | β-Diketone | Catalyst | Product | Ref |

| Aniline | Acetylacetone | H₂SO₄ | 2,4-Dimethylquinoline | iipseries.org |

| Substituted anilines | Trifluoromethyl-β-diketones | Polyphosphoric ester (PPE) | 2-CF₃- or 4-CF₃-quinolines | wikipedia.org |

| 2-Aminobenzophenone | Ketones | Hβ zeolite (solvent-free) | 2,4-Disubstituted quinolines | rsc.org |

These classical methods, particularly the Gould-Jacobs and Conrad-Limpach reactions, provide robust and well-understood pathways to 4-hydroxyquinolines. This intermediate is pivotal for the synthesis of this compound, as the hydroxyl group can be readily converted to a 4-chloro group using reagents like phosphorus oxychloride. chemicalbook.comchemicalbook.com The resulting 4-chloroquinoline is an activated substrate for nucleophilic aromatic substitution with 4-aminophenol to form the desired ether linkage. nih.gov

Dieckmann's Condensation

The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a powerful tool for the formation of cyclic β-keto esters, which can serve as precursors to quinolin-4-ones. mdpi.comwikipedia.org In the context of quinoline synthesis, this reaction typically involves the cyclization of a diester derived from an anthranilic acid derivative. mdpi.com

The general reaction involves the treatment of a diester with a strong base, such as sodium hydride, to induce intramolecular cyclization. mdpi.com For instance, the reaction of methyl anthranilate with methyl acrylate can form a diester intermediate. This diester, upon treatment with a base, undergoes intramolecular cyclization to yield a dihydroquinolinone. Subsequent oxidation, for example with chloranil, leads to the formation of the aromatic quinolin-4-one ring system. mdpi.com

Reaction Scheme: Dieckmann Condensation in Quinolin-4-one Synthesis mdpi.com

| Step | Reactants | Reagents | Product |

| 1 | Methyl anthranilate, Methyl acrylate | - | Diester Intermediate |

| 2 | Diester Intermediate | Sodium hydride | Dihydroquinolinone |

| 3 | Dihydroquinolinone | Chloranil (oxidation) | Quinolin-4-one |

Snieckus Reaction

The Snieckus reaction, a directed ortho-metalation (DoM), offers a regioselective method for the functionalization of aromatic rings. This strategy is particularly useful for the synthesis of substituted quinolin-4-ones that are not readily accessible through other methods. mdpi.comnih.gov The Snieckus group developed a method for the synthesis of 3-substituted quinolin-4-ones starting from an anthranilic acid amide. nih.gov

This approach involves the condensation of an anthranilic acid amide with a ketone to form an imine. This imine is then treated with a strong base, such as lithium diisopropylamide (LDA), to effect a regioselective ortho-metalation followed by cyclization to yield the 3-substituted quinolin-4-one. nih.gov This method represents a modification of the Niementowski reaction and provides a valuable route to γ-hydroxyquinoline derivatives. nih.gov

General Protocol for Snieckus Reaction towards 3-Substituted Quinolin-4-ones nih.gov

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Anthranilic acid amide, Ketone | - | Imine |

| 2 | Imine | Lithium diisopropylamide (LDA) | 3-Substituted quinolin-4-one |

Camps Reaction

The Camps reaction provides a direct route to hydroxyquinolines through the base-catalyzed intramolecular cyclization of o-acylaminoacetophenones. wikipedia.org This reaction can yield either quinolin-2-ones or quinolin-4-ones, depending on the structure of the starting material and the reaction conditions. nih.gov The formation of quinolin-4-ones proceeds via an intramolecular aldol condensation. nih.gov

The mechanism involves the deprotonation of the α-carbon to the ketone by a strong base, such as sodium hydroxide, to form an enolate. This enolate then attacks the amide carbonyl group, leading to a cyclized intermediate which, upon dehydration, yields the quinolin-4-one. nih.gov

Key Features of the Camps Reaction for Quinolin-4-one Synthesis nih.govwikipedia.org

| Feature | Description |

| Starting Material | o-Acylaminoacetophenone |

| Reagent | Strong base (e.g., Sodium hydroxide) |

| Key Intermediate | Enolate |

| Reaction Type | Intramolecular aldol condensation |

| Product | Quinolin-4-one |

Modern Approaches in Quinoline Synthesis Relevant to this compound

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions that offer efficient and versatile pathways to the quinoline core. These methods often provide advantages in terms of milder reaction conditions, broader substrate scope, and higher yields compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions have become a cornerstone in the synthesis of carbonyl-containing compounds, including quinolin-4-ones. nih.govnih.gov A common strategy involves the coupling of a 2-iodoaniline with a terminal alkyne in the presence of carbon monoxide and a palladium catalyst. nih.govnih.gov This three-component reaction efficiently constructs the quinolin-4-one scaffold.

Early methods often required high pressures of carbon monoxide gas. nih.gov However, advancements have led to the development of milder conditions and the use of carbon monoxide surrogates. nih.gov For instance, molybdenum hexacarbonyl and iron pentacarbonyl have been employed as solid and liquid sources of CO, respectively, enhancing the safety and practicality of the reaction. nih.gov A dual-base system of piperazine and triethylamine has been shown to activate Fe(CO)₅ for efficient carbonylation. nih.gov

Examples of Palladium-Catalyzed Carbonylative Cyclization for 4-Quinolone Synthesis nih.gov

| CO Source | Catalyst | Base(s) | Temperature | Yield |

| Mo(CO)₆ | Palladium catalyst | - | 120 °C (microwave) | 85% |

| Fe(CO)₅ (0.25 equiv.) | Palladium catalyst | Piperazine, Triethylamine | 60 °C | 91% |

Copper-Catalyzed Reactions

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of quinolines and their derivatives. acs.orgnih.govrsc.org A notable approach involves the direct intermolecular cyclization of anilines and alkynes to construct 4-quinolones. acs.orgnih.gov This method is characterized by its mild reaction conditions and high tolerance for various functional groups. acs.orgnih.gov

In a typical procedure, an aniline is reacted with an alkyne in the presence of a copper catalyst, such as copper(I) iodide, and an additive like triflic acid (HOTf). rsc.org The reaction proceeds through a cascade of steps, likely involving the formation of an enamine intermediate, which then undergoes cyclization. acs.org This methodology is amenable to gram-scale synthesis, highlighting its practical utility. acs.orgnih.gov

Representative Copper-Catalyzed Synthesis of 4-Quinolones acs.orgrsc.org

| Reactants | Catalyst | Additive | Solvent | Temperature | Yield |

| Diphenylamine, Methyl phenylpropiolate | Cu(OTf)₂ | HOTf | DCE | 120 °C | 89% |

| Secondary anilines, Alkynes | CuI | HOTf, Tf₂O | DCE | 120 °C | Good |

Nickel-Catalyzed Synthesis

Nickel catalysis has emerged as a cost-effective and sustainable tool for the synthesis of quinoline derivatives. acs.org These methods often proceed via dehydrogenative coupling reactions, which offer high atom economy by avoiding pre-functionalized starting materials. researchgate.net A notable strategy involves the nickel-catalyzed sequential dehydrogenation and condensation of α-2-aminoaryl alcohols with ketones or secondary alcohols. organic-chemistry.org This approach allows for the formation of polysubstituted quinolines under relatively mild conditions. organic-chemistry.org The catalyst, often a molecularly defined, phosphine-free nickel complex, can operate efficiently at moderate temperatures (e.g., 80 °C) under an aerobic atmosphere, making it an environmentally benign option. acs.orgresearchgate.net The mechanism typically involves the initial nickel-catalyzed oxidation of both the amino alcohol and the secondary alcohol or ketone to their corresponding reactive carbonyl intermediates, followed by condensation and subsequent cyclization to form the quinoline ring. acs.org

Table 1: Nickel-Catalyzed Dehydrogenative Synthesis of Quinolines

| 2-Aminoaryl Alcohol Substrate | Ketone/Alcohol Substrate | Catalyst System | Conditions | Product Yield |

|---|---|---|---|---|

| 2-Aminobenzyl alcohol | 1-Phenylethanol | Ni(II) complex (5 mol%) | Toluene, O₂, 80 °C | Good to Excellent |

| (2-Aminophenyl)(phenyl)methanol | Acetophenone | Ni(II) complex, KOtBu | Toluene, O₂, 80 °C | Moderate to Good |

| 2-Amino-5-chlorobenzyl alcohol | Cyclohexanone | Ni NPs (20 mol%), t-BuOK | Toluene, 16 h, 80 °C | Good |

Zinc-Mediated and Zinc/Copper Co-catalyzed Procedures

While zinc-mediated syntheses for the direct construction of the quinoline core are less common, zinc and copper complexes of quinoline derivatives have been synthesized and studied for their biological activities. nih.govnih.gov Copper catalysis, however, is extensively used in quinoline synthesis. Copper-catalyzed methods provide simple and straightforward routes to a broad variety of substituted quinolines. ijstr.org One prominent approach is the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones, which can be catalyzed by well-defined, air-stable Cu(II) pincer complexes. ijstr.org This reaction proceeds under aerobic conditions and offers good to moderate yields from readily available starting materials. ijstr.org Another powerful method is the copper-catalyzed intermolecular decarboxylative cascade cyclization, which brings together aryl aldehydes, anilines, and acrylic acid to form 2-substituted quinolines with high efficiency and regioselectivity. organic-chemistry.org Furthermore, copper has been utilized in three-component cascade reactions to produce highly functionalized quinolines, such as quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles. researchgate.net

Table 2: Copper-Catalyzed Synthesis of Quinolines

| Reactants | Catalyst System | Reaction Type | Conditions | Product |

|---|---|---|---|---|

| 2-Aminobenzyl alcohol, Ketones | [CuLCl₂] pincer complex | Dehydrogenative Coupling | Aerial conditions | Substituted Quinolines |

| Aryl aldehydes, Anilines, Acrylic acid | Cu(I) catalyst | Decarboxylative Cyclization | Not specified | 2-Substituted Quinolines |

| Diaryliodonium salts, Alkynyl sulfides, Nitriles | CuBr | Cascade Cyclization | Mild conditions | Quinoline-4-thiols |

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts for a variety of chemical transformations, including the synthesis of quinoline derivatives. isca.mescripps.edu One significant application is in the indirect Friedländer annulation, where NHCs catalyze the reaction between 2-aminobenzyl alcohols and ketones to yield diversely substituted quinolines. researchgate.net The proposed mechanism suggests that the NHC, generated in situ, facilitates a tandem proton and hydride transfer from the benzyl alcohol to the ketone. researchgate.net This generates the active intermediates which then undergo a crossed aldol addition followed by cyclization and dehydration to afford the final quinoline product in good to excellent yields. researchgate.net

NHCs are also employed in the synthesis of quinolin-4-ones. mdpi.com In these reactions, the nucleophilic NHC attacks an aldehyde to form a Breslow intermediate, which then isomerizes to a homoenolate. isca.memdpi.com This homoenolate intermediate subsequently attacks another substrate, leading to an adduct that undergoes intramolecular cyclization and dehydration to furnish the quinolin-4-one core. mdpi.com The stability of the conjugated quinolin-4-one system is a key driving force for the final dehydration step. mdpi.com

Table 3: NHC-Catalyzed Synthesis of Quinolines and Quinoxalinones

| Starting Materials | Catalyst Precursor | Base | Reaction Type | Product |

|---|---|---|---|---|

| 2-Aminobenzyl alcohol, Ketones | Thiazolium salt | DBU | Indirect Friedländer Annulation | Polysubstituted Quinolines |

| Quinoxalin-2-ones, Isatins | Triazolium salt | DBU | Imine Umpolung/Cross-Coupling | Functionalized Oxindoles |

Decarboxylating Cyclization Reactions

Decarboxylation serves as a key step in several quinoline synthetic routes, often driving the reaction towards aromatization. A classic example that incorporates this strategy is the Pfitzinger reaction, which utilizes isatin and a carbonyl compound under basic conditions to produce 2,3-substituted quinoline-4-carboxylic acids. nih.govrsc.org A modern variation of this involves reacting isatin with sodium pyruvate under microwave irradiation to form quinoline-2,4-dicarboxylic acids. nih.gov These intermediates can then undergo selective thermal decarboxylation at the 2-position to yield valuable quinoline-4-carboxylic acids. nih.gov

More direct decarboxylative methods have also been developed. For instance, an efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org This method is noted for its high functional-group tolerance and excellent yields. organic-chemistry.org Similarly, the Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. wikipedia.orgfly-chem.com The resulting 4-hydroxyquinoline-3-carboxylate can be hydrolyzed and subsequently decarboxylated by heating to yield the 4-hydroxyquinoline core. wikipedia.orgfly-chem.com

Specific Synthetic Strategies for this compound and its Analogues

The synthesis of the target molecule, this compound, requires a multi-step approach that first establishes the quinoline core with the correct functionality at the 4-position, followed by a coupling reaction to introduce the aminophenoxy group.

Construction of the Quinolin-4-yloxy Core

The quinolin-4-yloxy core is typically accessed from a 4-hydroxyquinoline (which exists in tautomeric equilibrium with quinolin-4-one) intermediate. wikipedia.orgchemicalbook.com Several classic named reactions are highly effective for constructing this precursor.

The Gould-Jacobs reaction is a versatile and widely used method. thieme-connect.com It begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME). wikipedia.orgiipseries.org The resulting intermediate is then subjected to thermal cyclization at high temperatures, often in a high-boiling solvent like diphenyl ether, to form an ethyl 4-hydroxyquinoline-3-carboxylate. wikipedia.orgthieme-connect.comablelab.eu Subsequent saponification of the ester followed by decarboxylation yields the desired 4-hydroxyquinoline. wikipedia.orgfly-chem.com

Another fundamental approach is the Conrad-Limpach synthesis . wikipedia.orgsynarchive.com This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.orgnih.gov The reaction conditions can be tuned: lower temperatures favor the formation of a kinetic β-aminoacrylate intermediate, while higher temperatures (around 250 °C) are required to induce the electrocyclic ring-closing and elimination of an alcohol to form the 4-hydroxyquinoline product. wikipedia.orgsynarchive.com The choice of high-boiling, inert solvents is crucial for achieving good yields in the thermal cyclization step. nih.gov

Once the 4-hydroxyquinoline is obtained, it must be activated for the subsequent coupling step. This is commonly achieved by converting the hydroxyl group into a better leaving group, typically a halogen. Treatment of the 4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) effectively yields the key 4-chloroquinoline intermediate. fly-chem.com

Table 4: Classic Syntheses for 4-Hydroxyquinoline Precursors

| Reaction Name | Starting Materials | Key Steps | Product |

|---|---|---|---|

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Condensation, Thermal cyclization, Saponification, Decarboxylation | 4-Hydroxyquinoline |

| Conrad-Limpach | Aniline, β-Ketoester | Condensation, Thermal cyclization | 4-Hydroxyquinoline |

Coupling Reactions for Aniline Moiety Integration

The final and crucial step in the synthesis of this compound is the formation of the ether linkage between the quinoline core and the aniline moiety. This is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.govresearchgate.net

In this reaction, the electron-deficient 4-chloroquinoline serves as the electrophilic substrate. nih.gov The carbon at the 4-position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen. The nucleophile is 4-aminophenol, which attacks the C4 carbon, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base (such as potassium carbonate or triethylamine) to deprotonate the phenolic hydroxyl group of 4-aminophenol, thereby increasing its nucleophilicity. nih.gov The choice of solvent and temperature can influence reaction rates and yields, with polar aprotic solvents like DMF often being employed. nih.gov This SNAr strategy is a robust and widely applicable method for coupling amine- and phenol-containing substrates to activated heterocyclic cores. nih.govresearchgate.netdoaj.org

Functionalization Strategies for Structural Diversification

The structural framework of this compound offers several avenues for chemical modification to generate a diverse library of derivatives. The primary sites for functionalization are the reactive primary amino group on the aniline ring and the quinoline core itself. Strategic modifications at these positions can significantly alter the molecule's physicochemical properties. The ether linkage connecting the two aromatic systems is generally stable, making direct modifications at this position less common for diversification purposes. Instead, synthetic efforts typically focus on N-acylation, N-alkylation, and substitution on the quinoline ring to explore structure-activity relationships.

O-Alkylation, the formation of a new ether linkage, is a fundamental reaction in the synthesis of the core this compound scaffold rather than a subsequent functionalization strategy for its diversification. The synthesis of the parent compound and its analogues often involves the O-alkylation of a 4-hydroxyquinoline derivative with an appropriate activated nitrobenzene derivative, followed by reduction of the nitro group.

For instance, the synthesis of various 2-(quinolin-4-yloxy)acetamide derivatives is achieved through the O-alkylation of 4-hydroxyquinolines with 2-bromo-N-arylacetamides. nih.gov In this procedure, the 4-hydroxyquinoline acts as the nucleophile, attacking the electrophilic carbon of the bromoacetamide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). nih.gov This key reaction establishes the characteristic quinolin-4-yloxy ether bond. While this demonstrates the importance of O-alkylation in constructing the scaffold, direct alkylation of the existing ether oxygen in this compound is not a typical method for further derivatization due to the high stability of the diaryl ether bond.

The primary amino group of the aniline moiety is a versatile handle for introducing a wide variety of side chains, including amides and those containing alkoxy groups, thereby enabling extensive structural diversification.

Amide Side Chains:

The most direct method for introducing an amide functional group is the N-acylation of the primary amine of this compound. This reaction is typically performed by treating the parent aniline with an acylating agent such as an acyl chloride or a carboxylic anhydride. The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This straightforward and high-yielding transformation allows for the incorporation of a vast array of acyl groups, ranging from simple aliphatic to complex heterocyclic moieties.

Table 1: Examples of Amide Derivatives via N-Acylation of this compound

| Acylating Agent | Resulting Amide Derivative |

| Acetyl chloride | N-(4-(quinolin-4-yloxy)phenyl)acetamide |

| Benzoyl chloride | N-(4-(quinolin-4-yloxy)phenyl)benzamide |

| Cyclopropanecarbonyl chloride | N-(4-(quinolin-4-yloxy)phenyl)cyclopropanecarboxamide |

| Furan-2-carbonyl chloride | N-(4-(quinolin-4-yloxy)phenyl)furan-2-carboxamide |

Alkoxy Side Chains:

The introduction of alkoxy functionalities can be achieved in two primary ways: substitution on the quinoline ring or by attaching an alkoxy-containing side chain to the aniline nitrogen.

Alkoxy Substitution on the Quinoline Ring: A common strategy for diversification involves using a starting material that is already substituted with alkoxy groups on the quinoline core. For example, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline is a key intermediate in the synthesis of several complex molecules. chemicalbook.comtdcommons.org The synthesis of this derivative involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol. This demonstrates a modular approach where functional groups are incorporated into the quinoline precursor prior to its coupling with the aniline moiety.

Table 2: Examples of Alkoxy-Substituted Quinoline Derivatives

| Quinoline Precursor | Aniline Precursor | Resulting Derivative |

| 4-Chloro-6,7-dimethoxyquinoline | 4-Aminophenol | 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline chemicalbook.com |

| 4-Chloro-7-methoxyquinoline | 4-Aminophenol | 4-((7-Methoxyquinolin-4-yl)oxy)aniline |

| 4-Chloro-6-ethoxyquinoline | 4-Aminophenol | 4-((6-Ethoxyquinolin-4-yl)oxy)aniline |

N-Alkylation with Alkoxy-Containing Chains: While direct O-alkylation on the ether linkage is not feasible, N-alkylation of the aniline's amino group with an alkyl halide bearing an ether functional group is a viable strategy for introducing alkoxy side chains. For example, reacting this compound with a reagent like 2-bromoethyl methyl ether in the presence of a suitable base would yield the corresponding N-alkylated product, N-(2-methoxyethyl)-4-(quinolin-4-yloxy)aniline. This method provides a flexible means to introduce side chains with varying lengths and functionalities.

Structure Activity Relationship Sar and Structure Property Relationships Spr Studies

General Principles of Substituent Effects on Quinoline (B57606) Bioactivity

The quinoline scaffold is a versatile pharmacophore, and its biological activity can be fine-tuned by the introduction of various substituents at different positions of its bicyclic ring system.

Substituents on the quinoline ring play a pivotal role in modulating the biological activity of its derivatives. The nature, position, and size of these substituents can significantly impact the compound's interaction with its biological target.

C-2 Position: Modifications at the C-2 position of the quinoline ring have been shown to influence the antibacterial and anticancer activities of these compounds. For instance, the introduction of heteroaryl groups at this position can enhance lipophilicity and DNA binding properties, which are often desirable for anticancer agents researchgate.net.

C-3 Position: The C-3 position is critical for certain biological activities. A notable example is a series of 4-aminoquinolines where a substituent at the C-3 position was found to be absolutely necessary for their antagonist potency against the α2C-adrenoceptor acs.org.

C-4 Position: The C-4 position is a common site for substitution in many biologically active quinolines. For example, 4-aminoquinoline derivatives are a well-known class of antimalarial drugs acs.org. The nature of the substituent at this position is crucial; for instance, in a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, the substituents on the quinoline ring at this position had a significant impact on their antimycobacterial activity nih.gov.

C-5, C-6, C-7, and C-8 Positions: Substitutions on the benzo part of the quinoline ring also significantly affect bioactivity.

Electron-withdrawing groups, such as chlorine at the C-7 position , are often essential for the high potency of antimalarial 4-aminoquinolines acs.org.

In a series of 4-anilinoquinolines with antimycobacterial activity, 6,7-dimethoxy substitution was identified as a key structural feature for potent inhibition of Mycobacterium tuberculosis nih.gov.

The presence of a chlorine atom at the C-6 position in 2-(quinolin-4-yloxy)acetamides was found to restore submicromolar antimycobacterial activity nih.gov.

For some anticancer quinoline derivatives, methyl substitution at the C-5 position showed more potent activity against cancer cells compared to C-6 substituted derivatives researchgate.net.

The C-8 position is also a key site for modification, with 8-hydroxyquinoline derivatives showing a range of biological activities.

The planarity of the quinoline ring system and the presence of extended conjugated systems can influence the molecule's ability to intercalate with DNA or interact with planar binding sites on proteins. The aromatic nature of the quinoline ring allows for π-π stacking interactions, which can be crucial for binding to biological targets. The deviation of aryl rings from a common plane has been noted as an essential feature for the effective reversal of multidrug resistance in tumor cells by some quinoline derivatives nih.gov.

SAR of 4-(Quinolin-4-yloxy)aniline Derivatives in Biological Systems

The this compound scaffold has emerged as a promising template for the development of novel therapeutic agents, particularly in the field of antimycobacterials.

A significant body of research has focused on the antimycobacterial activity of derivatives of this compound, particularly 2-(quinolin-4-yloxy)acetamides and 4-alkoxyquinolines. These compounds have demonstrated potent activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis acs.orgnih.govnih.govacs.org. Structure-activity relationship studies have revealed key structural features that govern their antimycobacterial efficacy.

Research has consistently shown that the antimycobacterial activity of this class of compounds is enhanced by the presence of bulky and hydrophobic substituents adjacent to the 4-position of the quinoline ring acs.org.

In a series of 2-(quinolin-4-yloxy)acetamides, bulky lipophilic substituents on the aniline (B41778) ring generally improved the antimycobacterial action nih.gov.

It has been hypothesized that elongating the side chain at the 4-position could allow for better positioning of hydrophobic groups, potentially leading to enhanced antimycobacterial activity through improved intermolecular interactions acs.org. For instance, molecular docking studies suggest that the alkyl and aryl substituents at the 4-position of the quinoline ring are oriented towards a significant hydrophobic region within the cytochrome bc1 complex, a likely target of these compounds acs.org.

The following table summarizes the effect of different substituents on the antimycobacterial activity of a series of 2-(quinolin-4-yloxy)acetamides against M. tuberculosis H37Rv.

| Compound | Substituent on Aniline Ring | MIC (μM) |

| 5a | H | >22.7 |

| 5b | 4-OCH3 | 0.44 |

| 5c | 3-OCH3 | 0.88 |

| 5e | 2,4-diOCH3 | 0.15 |

| 5f | 2-CH3 | 0.46 |

| 5g | 4-F | 2.50 |

| 5h | 4-Cl | 2.50 |

| INH | (Isoniazid - control) | 0.36 |

Data sourced from nih.gov

The amide functional group in 2-(quinolin-4-yloxy)acetamides plays a crucial role in their antimycobacterial activity.

The introduction of a methylene spacer in the acetamide group, to give 2-(quinolin-4-yloxy)propanamides, resulted in a significant decrease in antimycobacterial activity, with MIC values ranging from 2.1 μM to 8.6 μM, compared to the more potent acetamide analogues nih.gov.

Studies on N-(4-(benzyloxy)benzyl)-4-aminoquinolines, a related class of compounds, also underscore the importance of the linker between the quinoline core and the substituted aniline moiety for antimycobacterial activity nih.gov.

The data clearly indicates that the direct acetamide linkage is important for potent activity.

Antimycobacterial Activity of 2-(Quinolin-4-yloxy)acetamides and 4-Alkoxyquinolines

Effects of Electronic Characteristics on Quinoline Ring

The electronic properties of substituents on the quinoline ring play a critical role in the biological activity of its derivatives. Quantitative structure-activity relationship (QSAR) analyses have revealed correlations between the blocking potency of certain quinoline analogues and their electronic indices. For instance, the potency of dequalinium analogues as K+ channel blockers has been shown to correlate with the partial charge on the ring's nitrogen atom and the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov A higher ELUMO value is associated with greater potency, which is consistent with a charge transfer interaction from the biological target to the blocker molecule. nih.gov

Furthermore, the nature of substituents on a benzene (B151609) ring attached to the quinoline core can influence activity. In the context of antifungal agents, it has been observed that electron-donating groups at the 4-position of the benzene ring, such as tert-butyl, methoxy, methyl, and isopropyl, result in better activity compared to electron-withdrawing groups. mdpi.com This suggests that the electronic characteristics of the broader molecular structure, not just the quinoline ring itself, are crucial determinants of biological function.

AXL Kinase Inhibitory Activity of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides

The overexpression of AXL kinase, a receptor tyrosine kinase, is implicated in various cancers, making it a significant therapeutic target. researchgate.netnih.gov A novel class of compounds, N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides, has been developed as potent AXL kinase inhibitors. nih.govfigshare.com Through detailed SAR studies, researchers have optimized these derivatives to achieve low nanomolar inhibitory concentrations. researchgate.netnih.gov The lead compounds from this series have demonstrated antitumor activity in xenograft models, reducing tumor size and lung metastasis formation without observed toxicity. researchgate.netnih.gov

Systematic optimization and SAR studies have identified key structural features that influence the AXL kinase inhibitory activity of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamide derivatives. tandfonline.com Molecular modeling and contour map analysis have provided insights into the favorable and unfavorable characteristics of substituents at different positions. tandfonline.com

For substituents on the phenyl ring (R1 and R2), less bulky and positively charged groups at the meta and para positions are favorable for activity. tandfonline.com Conversely, at the ortho and position 5, larger groups with negatively charged atoms enhance inhibitory potential. tandfonline.com For the R4 position, smaller groups with negatively charged atoms are preferred, while bulky and short substituents are favorable at the R6 position. tandfonline.com

A significant increase in potency was observed with the introduction of a 3-(4-methylpiperazin-1-yl)propoxy side chain. acs.org The position of this chain is crucial; compounds with this moiety at the R6 position were significantly more potent than those with it at the R5 position. acs.org Additionally, a methoxy group adjacent to this propoxy side chain further increased the inhibitory potency against AXL kinase. acs.org

Table 1: AXL Kinase Inhibitory Activity of Selected N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamide Derivatives

| Compound | R5 Substituent | R6 Substituent | AXL IC50 (µM) |

| 18a | 3-(4-methylpiperazin-1-yl)propoxy | H | >1 |

| 18b | H | 3-(4-methylpiperazin-1-yl)propoxy | 0.057 |

| 18c | 3-(4-methylpiperazin-1-yl)propoxy | Methoxy | 0.222 |

| 18d | Methoxy | 3-(4-methylpiperazin-1-yl)propoxy | 0.021 |

Data sourced from a study on novel AXL Kinase Inhibitors. acs.org

NorA Efflux Pump Inhibitory Activity of Quinolin-4-yloxy Scaffolds

Efflux pumps are a primary mechanism by which bacteria develop multidrug resistance, actively extruding antibiotics from the cell. researchgate.netnih.gov The NorA efflux pump in Staphylococcus aureus is a well-studied example that confers resistance to fluoroquinolones. nih.govresearchgate.net Quinolin-4-yloxy scaffolds have been investigated as a basis for NorA efflux pump inhibitors (EPIs). nih.gov These EPIs, while often lacking intrinsic antimicrobial activity, can act synergistically with antibiotics like ciprofloxacin (B1669076) to restore their efficacy against resistant bacterial strains. nih.govnih.gov

SAR studies on NorA inhibitors have highlighted the critical role of specific side chains attached to the quinoline core. The structural framework of potent inhibitors often includes a 2-phenylpropoxy moiety. acs.org Additionally, the presence of an alkylamino chain has been identified as essential for significantly enhancing the NorA inhibitory activity of compounds in the quinoline series. nih.gov This feature is a key component of pharmacophore models developed to identify novel NorA inhibitors. nih.gov

A central feature for effective NorA inhibition is the presence of a protonable moiety, which typically imparts a positive charge to the molecule. nih.gov This characteristic is considered one of the essential features in pharmacophore models for NorA inhibitors. nih.gov The protonable charge is crucial for the interaction with the efflux pump. nih.gov Studies have confirmed the central role of this protonable charge; derivatives synthesized without this feature were found to be completely inactive as NorA inhibitors. nih.gov The binding of inhibitors to NorA can involve interactions with key acidic residues, such as Glu222 and Asp307, within the substrate-binding pocket, which are also essential for the pump's proton-coupled transport mechanism. nih.govox.ac.uk

Antitumor Activity of 4-Phenoxyquinoline Derivatives

Derivatives based on a 4-phenoxyquinoline scaffold have demonstrated significant anticancer activity. nih.gov Rather than directly inhibiting kinase catalytic activity, some of these compounds work through a novel mechanism: they disrupt the localization of the chromosomal passenger protein (CPP) complex, which includes Aurora B kinase (AURKB). nih.govacs.org This mislocalization prevents proper cytokinesis, leading to polyploidy and subsequent cell death in cancer cells. nih.gov

Iterative structural modifications and phenotypic screening have led to the optimization of these compounds. For example, replacing a methoxy group with halogen substitutions led to the development of potent AURKB relocation blockers. nih.govacs.org One such bromine-substituted compound, LXY18, showed potent in vitro and in vivo anticancer activity and could be delivered effectively via oral formulation. nih.govacs.org In xenograft models, this compound significantly suppressed tumor growth without causing obvious adverse effects. acs.org

Table 2: Antitumor Activity of Selected 4-Anilinoquinoline Derivatives against Cancer Cell Lines

| Compound | Substituent (Quinoline Ring) | Substituent (Aniline Ring) | HeLa IC50 (µM) | BGC823 IC50 (µM) |

| 1f | 7-Fluoro | 3-chloro-4-fluoro | 10.12 | 2.56 |

| 2i | 8-Methoxy | 4-isopropyl | 7.15 | 4.65 |

| Gefitinib | - | - | 17.12 | 19.27 |

Data sourced from a study on the synthesis and anti-tumor activities of 4-anilinoquinoline derivatives. mdpi.com

Effects of Electron-Withdrawing Groups

In the context of 4-aminoquinoline antimalarials, the presence of an electron-withdrawing group at the 7-position of the quinoline ring is considered essential for high potency. For instance, the chlorine atom at the 7-position in chloroquine is crucial for its antimalarial activity. youtube.com Studies on various N¹,N¹-diethyl-N²-(4-quinolinyl)-1,2-ethanediamines have shown that electron-withdrawing groups at this position, such as nitro (NO₂) and trifluoromethyl (CF₃), lower the pKa of both the quinoline ring nitrogen and the side-chain tertiary amine. nih.gov This alteration in basicity affects the compound's accumulation in the acidic food vacuole of the parasite. The antiplasmodial activity appears to be directly proportional to the compound's ability to inhibit β-hematin formation, which in turn correlates with the electron-withdrawing capacity (measured by the Hammett constant) of the substituent at the 7-position. nih.gov

Contribution of Linker Scaffolds (e.g., α-Acyloxycarboxamide, α-Acylaminoamide)

The linker connecting the quinoline core to other parts of the molecule plays a critical role in determining biological activity.

α-Acyloxycarboxamide Scaffold: A series of novel α-(acyloxy)-α-(quinolin-4-yl) acetamides have been synthesized and evaluated for their in-vitro antiplasmodial activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. brieflands.comresearchgate.net These compounds, which feature an α-acyloxyacetamide linker, are generated through a three-component Passerini reaction. brieflands.com SAR studies on these derivatives revealed that specific substitutions are critical for activity. Notably, compounds 1 , 20 , and 22 demonstrated significant antiplasmodial activity with IC₅₀ values of 1.511 µM, 1.373 µM, and 1.325 µM, respectively. brieflands.comnih.gov These active compounds were found to be non-toxic to HepG2 cell lines, suggesting a degree of selectivity. brieflands.comnih.gov

| Compound | Antiplasmodial Activity (IC₅₀, µM) |

|---|---|

| 1 | 1.511 |

| 20 | 1.373 |

| 22 | 1.325 |

α-Acylaminoamide Scaffold: In the development of ligands for the Translocator Protein (TSPO), the linker atom between the 2-arylquinoline scaffold and the propanamide side chain significantly influences binding affinity. An oxygen-tethered linker (an α-acylaminoamide derivative) was found to produce ligands with exceptionally high affinity. For example, the oxygen-linked compound 15a showed a Kᵢ of 0.070 nM for rat TSPO, which was significantly higher than its counterparts with sulfur (Kᵢ = 0.39 nM), aminomethylene (NH) (Kᵢ = 0.19 nM), or methylene (CH₂) (Kᵢ = 0.9 nM) linkers. nih.gov This highlights the favorability of the oxygen atom in this position for potent TSPO binding.

Design Considerations for Translocator Protein (TSPO) Ligands

Derivatives of the this compound scaffold have been extensively explored as high-affinity ligands for TSPO, a biomarker for neuroinflammation. nih.govnih.gov The goal of these design efforts is often to develop leads for Positron Emission Tomography (PET) radioligands, which requires a balance of high affinity and moderate lipophilicity for optimal brain entry and low non-specific binding. nih.gov

Impact of Scaffold Contraction and Cyclization

Structural rigidity and conformation are critical for high-affinity binding to TSPO. Modifications to the N-methyl-(quinolin-4-yl)oxypropanamide scaffold have shown that certain changes are detrimental to activity. Specifically, contraction of the quinolinyl portion of the scaffold was found to abolish high TSPO affinity. nih.gov Similarly, increasing rigidity by cyclizing the tertiary amido group also led to the loss of high-affinity binding. nih.gov For example, two analogs where the amide bond rotation was eliminated through cyclization into a lactam structure resulted in a significant drop in potency. nih.gov This suggests that a degree of conformational flexibility in the side chain is necessary for optimal interaction with the TSPO binding pocket.

Role of Nitrogen Atom Insertion and Substituent Replacement

A key strategy to modulate the properties of TSPO ligands, particularly to reduce excessive lipophilicity while retaining high affinity, involves the insertion of nitrogen atoms into the aromatic scaffold. nih.gov

Nitrogen Atom Insertion: Introducing nitrogen atoms into the 2-arylquinolinyl portion of the scaffold proved to be an effective strategy. This modification successfully retained sub-nanomolar affinity for rat TSPO while decreasing the calculated lipophilicity (clogD), thereby improving the lipophilic efficiency (LipE) of the ligands. nih.gov For instance, converting the 2-phenylquinoline core of a high-affinity ligand (clogD = 4.73) to a 2-(pyridin-2-yl)quinoline or a 2-(pyridin-2-yl)-1,8-naphthyridine scaffold resulted in compounds with high affinity (Kᵢ = 0.10 nM and 0.5 nM, respectively) but with more favorable, lower lipophilicity. nih.govnih.gov

| Compound Modification | Affinity (Kᵢ, nM) for rat TSPO | Lipophilicity (clogD) |

|---|---|---|

| 2-Phenylquinoline Scaffold | 0.070 | 4.73 |

| 2-(Pyridin-2-yl)quinoline Scaffold | 0.10 | 4.18 |

| 2-(Pyridin-2-yl)-1,8-naphthyridine Scaffold | 0.5 | 2.48 |

Molecular Mechanisms of Action and Biological Target Engagement

Investigation of Molecular Targets for 4-(Quinolin-4-yloxy)aniline Derivatives

Research has identified several key molecular targets for derivatives of this compound, spanning enzymes crucial for bacterial respiration, protein kinases involved in cancer progression, bacterial efflux pumps contributing to antibiotic resistance, and proteins implicated in neuroinflammation. The following subsections detail the specific interactions and consequences of target engagement.

Derivatives of the quinoline (B57606) scaffold have been identified as potent inhibitors of the cytochrome bc1 complex in Mycobacterium tuberculosis, the causative agent of tuberculosis. This complex is a critical component of the electron transport chain, essential for cellular respiration and ATP synthesis.

The specific target within this complex is the QcrB subunit, a menaquinol-cytochrome c oxidoreductase. nih.gov Inhibition of QcrB disrupts the electron flow, leading to a depletion of intracellular ATP and subsequent bacterial cell death. semanticscholar.orgsemanticscholar.org Studies on 2-(quinoline-4-yloxy)acetamides demonstrated that these compounds are potent and selective antitubercular agents, with minimum inhibitory concentrations (MICs) in the submicromolar range against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov

The mechanism of action has been confirmed through the generation of spontaneous resistant mutants, which harbor mutations in the qcrB gene. nih.govsemanticscholar.org For instance, a resistant strain was found to have a T313A amino acid exchange in the QcrB protein, leading to a significant increase in the MIC values of the quinoline derivatives. nih.gov Further research has shown that mutations conferring resistance to quinoline-based inhibitors are located in the stigmatellin pocket of the QcrB subunit. semanticscholar.orgsemanticscholar.org Interestingly, cross-resistance has also been observed with other QcrB inhibitors, such as Q203 and AX-35, and in some cases, mutations in the QcrA subunit (Rieske iron-sulfur protein) can also confer resistance. semanticscholar.orgplos.org

Table 1: Activity of 2-(Quinolin-4-yloxy)acetamide Derivatives Against M. tuberculosis

| Compound | MIC against H37Rv (μM) | MIC against qcrB mutant (μM) | Fold Increase in MIC |

| 6m | 0.008 | >2.19 | >274 |

| 9c | 0.016 | >2.00 | >125 |

| Data compiled from research on 2-(quinolin-4-yloxy)acetamides and their activity against wild-type and a spontaneous qcrB mutant strain of M. tuberculosis. nih.gov |

The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MER) family and its overexpression is implicated in various cancers, contributing to proliferation, survival, migration, and drug resistance. researchgate.netnih.gov Consequently, AXL kinase has emerged as a promising target for cancer therapy. nih.govfrontiersin.org

A novel class of compounds, N-[4-(quinolin-4-yloxy)phenyl]benzenesulfonamides, has been developed as potent and selective AXL kinase inhibitors. researchgate.netnih.gov Through detailed structure-activity relationship (SAR) studies, researchers have optimized these derivatives to achieve low nanomolar inhibitory activity. nih.gov These inhibitors function by targeting the ATP-binding site of the AXL kinase, thereby blocking its downstream signaling pathways. nih.gov

The inhibition of AXL by these quinoline derivatives has demonstrated significant antitumor activity in preclinical models. For example, lead compounds were shown to reduce tumor size and lung metastasis formation in xenograft models. researchgate.netnih.gov The development of these inhibitors represents a significant step in targeting AXL-driven cancers. researchgate.net

Table 2: Inhibitory Activity of a Lead N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamide Derivative

| Target | IC50 (nM) | Antitumor Activity |

| AXL Kinase | <10 | Reduction in tumor size by 40% in xenograft models |

| Reduction in lung metastasis by 66% in xenograft models | ||

| Data represents the activity of a potent AXL kinase inhibitor from the N-[4-(quinolin-4-yloxy)phenyl]benzenesulfonamide series. nih.gov |

Antibiotic resistance is a major global health threat, and bacterial efflux pumps are a significant mechanism by which bacteria evade the effects of antimicrobial drugs. The NorA efflux pump in Staphylococcus aureus is a member of the major facilitator superfamily (MFS) and is responsible for the extrusion of a broad range of substrates, including fluoroquinolones like ciprofloxacin (B1669076). frontiersin.orgopenmicrobiologyjournal.com

Quinolin-4-yloxy-based derivatives have been investigated as NorA efflux pump inhibitors (EPIs). nih.govnih.gov These compounds, while often lacking intrinsic antimicrobial activity, can act synergistically with antibiotics that are substrates of the NorA pump. nih.gov By inhibiting the pump, these molecules increase the intracellular concentration of the antibiotic, restoring its efficacy against resistant strains. frontiersin.org

For instance, certain quinoline-4-carboxamide derivatives have been shown to produce a 4-fold reduction in the MIC of ciprofloxacin against a NorA-overexpressing strain of S. aureus. nih.gov The inhibition of the NorA pump by these compounds has been confirmed through ethidium bromide efflux assays. nih.govresearchgate.net This approach of using EPIs as "resistance breakers" is a promising strategy to combat antimicrobial resistance. researchgate.net

Table 3: Synergistic Activity of Quinoline-4-carboxamide Derivatives with Ciprofloxacin

| Compound | Concentration (µg/mL) | Ciprofloxacin MIC Reduction (fold) |

| 3a | 3.13 | 4 |

| 3b | 1.56 | 4 |

| Data showing the synergistic effect of quinoline-4-carboxamide derivatives in a NorA-overexpressing S. aureus strain. nih.gov |

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is a key factor in the development and progression of many human cancers, making it an attractive target for therapeutic intervention. nih.govwikipedia.org

Several quinoline-based derivatives have been designed and synthesized as potent c-Met kinase inhibitors. mdpi.comnih.gov These small molecules typically function as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation of downstream signaling pathways. wikipedia.orgnih.gov

Structure-activity relationship studies have shown that the 4-anilinoquinoline and 4-phenoxyquinoline scaffolds are key pharmacophoric elements for c-Met inhibition. nih.govunipa.it For example, a series of 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole moiety were identified as potent c-Met inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors within the ATP-binding site of the c-Met kinase. nih.gov

Table 4: Inhibitory Activity of a Potent 6,7-dimethoxy-4-anilinoquinoline Derivative

| Compound | c-Met IC50 (µM) |

| 12n | 0.030 ± 0.008 |

| Data for a highly potent c-Met inhibitor from a series of 6,7-dimethoxy-4-anilinoquinolines. nih.gov |

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation. nih.govmdpi.com Its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammatory and neurodegenerative conditions. nih.govmdpi.com This makes TSPO a valuable target for both diagnostic imaging and potential therapeutic intervention. mdpi.com

Derivatives based on an N-methyl-(quinolin-4-yl)oxypropanamide scaffold have been developed as high-affinity ligands for TSPO. nih.govnih.gov These ligands have shown promise for the development of new radioligands for Positron Emission Tomography (PET) imaging of TSPO in the brain. nih.gov Modifications to this scaffold have been explored to optimize properties such as affinity, selectivity, and lipophilicity for better brain penetration and imaging characteristics. nih.govnih.gov

The binding of these quinoline-based ligands to TSPO allows for the visualization and quantification of neuroinflammation in various neurological disorders. nih.gov Furthermore, TSPO ligands themselves may have immunomodulatory effects, suggesting a potential therapeutic role in mitigating neuroinflammatory processes. semanticscholar.orgmdpi.com

Table 5: Binding Affinity of a Quinoline-based TSPO Ligand

| Compound | Target | Ki (nM) |

| 20 | rat TSPO | 0.5 |

| Data for N-methyl-N-phenyl-2-[2-(pyridin-2-yl)-1,8-naphthyridin-4-yloxy]propanamide, a high-affinity TSPO ligand. nih.gov |

DNA intercalation is a mechanism of action for several anticancer agents. Intercalators are typically planar, polyaromatic molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

While the primary focus of research on this compound has been on other targets, structurally related quinoline-based compounds, such as quinazoline and quinoxaline derivatives, have been shown to act as DNA intercalators. nih.govnih.gov These compounds possess the planar aromatic system necessary for insertion into the DNA helix. nih.gov

The binding affinity of these compounds to DNA is a critical factor in their cytotoxic activity. In addition to intercalation, some of these derivatives also act as topoisomerase II inhibitors. nih.gov Topoisomerase II is an enzyme that manages DNA tangles and supercoils; its inhibition leads to DNA damage and apoptosis. The dual mechanism of DNA intercalation and topoisomerase II inhibition makes these compounds potent anticancer agents. nih.govresearchgate.net

Table 6: DNA Binding and Topo II Inhibition by a researchgate.netnih.govnih.govtriazolo[4,3-c]quinazoline Derivative

| Compound | Cytotoxicity (HCT-116) | Topo II Inhibition | DNA Binding Affinity |

| 16 | High | Catalytic inhibitor at 10 µM | Significant |

| Data for a potent DNA intercalator and topoisomerase II inhibitor from the researchgate.netnih.govnih.govtriazolo[4,3-c]quinazoline series. nih.gov |

Cell Cycle Arrest and Apoptosis Induction Mechanisms

Extensive searches of scientific literature and biomedical databases did not yield specific research findings on the molecular mechanisms of cell cycle arrest and apoptosis induction for the chemical compound this compound. While research exists for structurally related quinoline derivatives, the explicit data required to detail these processes for this compound, including its effects on specific cell cycle proteins, checkpoints, and apoptotic pathways, is not available in the public domain.

Therefore, a detailed discussion, including data tables on the effects on cell cycle and apoptosis-regulating proteins specifically for this compound, cannot be provided at this time.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic characteristics of quinoline (B57606) derivatives. rsc.orgnih.gov These calculations provide a foundational understanding of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. rsc.orgacs.org By optimizing the molecular geometry, DFT calculations can determine key structural parameters such as bond lengths and angles. arabjchem.orguantwerpen.be For quinoline derivatives, methods like B3LYP with basis sets such as 6-311++G(d) or 6-31G'(d,p) are commonly employed to achieve a balance between accuracy and computational cost. rsc.orguantwerpen.be

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to predict the electronic absorption spectra of molecules. rsc.orgnih.gov This computational technique is applied to calculate the energies of electronic excited states, which correspond to the absorption peaks observed in experimental UV-Vis spectra. researchgate.net For quinoline derivatives, TD-DFT calculations, often using functionals like CAM-B3LYP, can accurately predict the absorption and emission spectra in various phases, including gas and solution. researchgate.netchemrxiv.org

These calculations help in understanding the nature of electronic transitions, such as π→π* transitions, which are common in aromatic systems like 4-(Quinolin-4-yloxy)aniline. chemrxiv.org The results from TD-DFT can be compared with experimental data to validate the computational model and provide a deeper understanding of the molecule's photophysical properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for analyzing the chemical stability and reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.comyoutube.com The interaction between these frontier orbitals governs many chemical reactions. wikipedia.orglibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap suggests high stability and low reactivity (a "hard" molecule), whereas a small gap indicates higher reactivity and greater polarizability (a "soft" molecule), facilitating intramolecular charge transfer. rsc.org In quinoline derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the aromatic rings, and the energy gap can be tuned by different substituents.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Similar Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline Derivative 1 arabjchem.org | -7.346 | -5.032 | 2.314 |

| Quinoline Derivative 2 arabjchem.org | -8.475 | -5.218 | 3.257 |

| p-Aminoaniline thaiscience.info | -4.3713 | 0.2306 | 4.6019 |

This table presents data from similar compounds to illustrate the typical range of values. The exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. uantwerpen.bechemrxiv.org The MEP map displays different colors to represent regions of varying electrostatic potential on the molecular surface. uantwerpen.be

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas with high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen and oxygen. uantwerpen.beresearchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to areas with low electron density or electron deficiency. These sites are prone to nucleophilic attack. uantwerpen.be

For this compound, the MEP surface would likely show negative potential (red/yellow) around the quinoline nitrogen atom and the ether oxygen atom, making them sites for electrophilic interaction. uantwerpen.beresearchgate.net The hydrogen atoms of the amino group would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.net

Global and Local Reactivity Indices

Global and local reactivity indices derived from DFT calculations provide quantitative measures of a molecule's reactivity and stability. nih.gov These descriptors, including electronegativity (χ), chemical potential (μ), and the global electrophilicity index (ω), are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Electronegativity (χ): Describes the power of an atom or molecule to attract electrons towards itself.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These indices are essential for comparing the reactivity of different molecules and understanding how structural modifications affect their chemical behavior. rsc.orgarabjchem.org For instance, studies on various aniline (B41778) derivatives show how different substituents alter these reactivity parameters. thaiscience.info

Table 2: Key Global Reactivity Indices and Their Formulas

| Reactivity Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating polarizability. |

Global Hardness and Softness Analysis

Global hardness (η) and softness (S) are fundamental concepts in DFT that describe the resistance of a molecule to changes in its electron distribution. researchgate.netresearchgate.net These properties are directly related to the HOMO-LUMO energy gap. researchgate.net

Hard Molecules: Have a large HOMO-LUMO gap, indicating high stability, low reactivity, and low polarizability. rsc.orgresearchgate.net

Soft Molecules: Have a small HOMO-LUMO gap, suggesting lower stability, higher reactivity, and high polarizability. rsc.orgresearchgate.net

The analysis of hardness and softness helps to rationalize the stability and reactivity trends within a series of compounds. researchgate.net For instance, comparing the hardness of different quinoline derivatives can provide insights into their relative kinetic stability. arabjchem.org Generally, a high value of chemical hardness corresponds to a stable molecule. researchgate.net

Table 3: Representative Global Hardness and Softness Values for Similar Compounds

| Compound | Chemical Hardness (η) (eV) | Global Softness (S) (eV⁻¹) |

|---|---|---|

| Quinoline Derivative 1 arabjchem.org | 1.157 | 0.432 |

| Quinoline Derivative 2 arabjchem.org | 1.628 | 0.307 |

| p-Aminoaniline thaiscience.info | 2.0703 | 0.241 |

This table includes data from similar compounds to provide a reference for the expected values.

Ionization Energy and Electron Affinity Calculations

Ionization energy (IE) is the minimum energy required to remove an electron from a gaseous atom or molecule, while electron affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. These fundamental properties are crucial in understanding the chemical reactivity and electronic behavior of a molecule.

In the context of computational chemistry, IE and EA can be calculated using various quantum mechanical methods, such as Density Functional Theory (DFT). For instance, the adiabatic electron affinity can be theoretically estimated by calculating the difference between the total energies of the neutral molecule and its corresponding radical anion. While specific ionization energy and electron affinity calculations for "this compound" are not extensively detailed in publicly available research, theoretical estimations for related quinone derivatives have been performed using DFT at the B3LYP/6-31G(d) level of theory, showing a strong correlation with experimental values. Such calculations for "this compound" would be valuable in predicting its behavior in redox reactions and its ability to participate in electron transfer processes, which are often relevant in biological systems.

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for investigating the structural and dynamic properties of molecules and their interactions with biological targets. These techniques have been instrumental in the study of derivatives of "this compound".

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the binding modes of potential drugs to their protein targets.

Studies on derivatives of "this compound" have utilized molecular docking to elucidate their interactions with various protein kinases, which are important targets in cancer therapy. For example, docking studies of N-[4-(quinolin-4-yloxy)phenyl]benzenesulfonamides with the Axl receptor tyrosine kinase have been performed to understand their inhibitory activity. researchgate.net Similarly, derivatives of 4-anilinoquinazoline, which share a structural resemblance to "this compound", have been docked into the ATP-binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.netnih.gov These studies have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the binding affinity and inhibitory potency of these compounds. For instance, docking of 4-anilinoquinazoline derivatives into the DNA gyrase active site has also been explored to investigate their antimicrobial potential. nih.govdovepress.com

| Compound Series | Target Protein | Key Findings from Docking |

|---|---|---|

| N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides | Axl Receptor Tyrosine Kinase | Investigation of interactions influencing inhibitory activity. researchgate.net |

| 4-Anilinoquinazoline Derivatives | EGFR Tyrosine Kinase | Identification of binding modes and key amino acid interactions. researchgate.netnih.gov |

| 4-Anilinoquinazoline Derivatives | DNA Gyrase | Prediction of binding energies and interactions with the active site. nih.govdovepress.com |

| 4-[(Quinolin-4-yl)amino]benzamide Derivatives | Influenza Virus RNA Polymerase | Identification of pivotal interactions with the PA-PB1 subunit. |

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to screen large compound libraries for new molecules with the potential for similar activity.

While specific pharmacophore models for "this compound" itself are not detailed, the principles of pharmacophore modeling have been applied to related quinoline derivatives. For instance, a pharmacophore model for novel DNA gyrase inhibitors based on quinolone structures was developed, identifying key features such as hydrogen bond acceptors and hydrophobic regions. Such a model typically involves aligning a set of active molecules and extracting the common features that are essential for their interaction with the target. This approach could be applied to a series of "this compound" derivatives to understand their structure-activity relationships and to guide the design of new, more potent inhibitors of a specific target.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

QSAR studies have been performed on various series of compounds structurally related to "this compound". For example, QSAR models have been developed for 4-anilinoquinazoline derivatives as EGFR inhibitors and for 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. In a study on N-[4-(quinolin-4-yloxy)phenyl]benzenesulfonamides as AXL kinase inhibitors, a CoMFA model was developed. researchgate.net This model, which had a training set R² of 0.8900 and a test set R² of 0.8171, provided contour maps that helped to identify the chemical features influencing the inhibitory activity of these molecules. researchgate.net